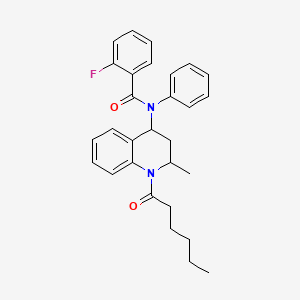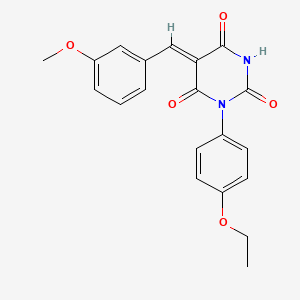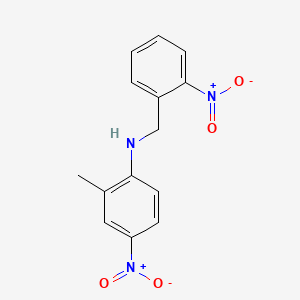![molecular formula C23H26N4O4 B4989976 N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, also known as MFP, is a synthetic compound that has been studied extensively in scientific research. MFP has shown potential in various areas, including cancer treatment, pain management, and neurological diseases.
Mechanism of Action
The mechanism of action of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is not fully understood, but it is believed to act on multiple pathways in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It also has an effect on the central nervous system, acting as a modulator of neurotransmitters that are involved in pain perception and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It also has an effect on the central nervous system, acting as a modulator of neurotransmitters that are involved in pain perception and cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide in lab experiments is its potential therapeutic applications in cancer treatment, pain management, and neurological diseases. Additionally, the synthesis method of this compound has been optimized to improve the yield and purity of the compound. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. One direction is to further investigate its potential therapeutic applications in cancer treatment, pain management, and neurological diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on the body. Additionally, there is potential for the development of new derivatives of this compound that may have improved properties for therapeutic use.
Synthesis Methods
The synthesis method of N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide involves the reaction of 5-methoxy-2-furoic acid with piperidine, followed by the reaction with 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid. The resulting compound is then treated with 3-phenylpropanoyl chloride to obtain this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been studied extensively in scientific research for its potential therapeutic applications. One of the main areas of research is cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been studied for its potential use in pain management, as it has been shown to have analgesic effects. Additionally, this compound has been studied for its potential use in neurological diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-[1-(5-methoxyfuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-22-10-8-19(31-22)23(29)26-15-12-18(13-16-26)27-20(11-14-24-27)25-21(28)9-7-17-5-3-2-4-6-17/h2-6,8,10-11,14,18H,7,9,12-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTQTJZQDTXHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-hydroxyethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4989900.png)

![methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4989908.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4989936.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)
![1-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B4989967.png)

![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)